4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Description
Properties
IUPAC Name |
4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-4-5-9(13)7(2)6-8/h4-6H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKDPGYGPHOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Synthesis of Triazole-Thiol Precursor :
-
Cyclization with 2-Methylaniline Derivatives :
Reaction Conditions
Microwave-Assisted Bromination and Cyclization
This method employs microwave irradiation to accelerate bromination and cyclization steps, improving reaction efficiency.
Procedure
Advantages
One-Pot Synthesis Using Polyphosphoric Acid (PPA)
A high-temperature, one-pot approach uses PPA as a dehydrating agent for cyclization.
Key Steps
Optimized Conditions
| Parameter | Details |
|---|---|
| Catalyst | PPA (polyphosphoric acid) |
| Temperature | 180–200°C (critical for cyclization) |
| Yield | 84–88% (dependent on acid substituents) |
Metal-Catalyzed Cyclization
Active MnO₂ is used to dehydrogenate intermediates, forming the thiadiazole ring.
Mechanism
Performance
| Parameter | Details |
|---|---|
| Catalyst | MnO₂ (active manganese dioxide) |
| Solvent | Acetonitrile |
| Time | 5–6 hours |
| Yield | 85–91% (high purity) |
Comparative Analysis of Methods
Spectroscopic Validation
Key spectral data for the target compound include:
-
¹H NMR : Peaks at δ 7.28–9.20 ppm (aromatic protons), δ 1.89–2.30 ppm (CH₃ groups).
-
Mass Spectrometry : Molecular ion peak at m/z 259.33 (C₁₂H₁₃N₅S).
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline and similar derivatives. Research indicates that compounds containing the triazolo-thiadiazole structure exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazolo-Thiadiazole Derivatives
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate to High |
| Pseudomonas aeruginosa | Moderate |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary screenings have shown that derivatives of triazolo-thiadiazole can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity of Selected Derivatives
Anti-inflammatory Effects
Compounds with the triazolo-thiadiazole framework have demonstrated anti-inflammatory properties in various assays. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes them potential candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to form hydrogen bonds and other interactions with target receptors contributes to its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Flexibility: The 3-position often bears alkyl or aryl groups (e.g., ethyl, methylphenyl), while the 6-position accommodates aromatic or heteroaromatic moieties (e.g., aniline, quinoline). Bulkier groups at position 3 (e.g., phenylethyl in ) may reduce reaction yields due to steric hindrance.
- Synthesis Efficiency : Yields for indole-containing analogues reach ~70% , whereas methoxy-substituted derivatives (e.g., 5a) require harsh conditions (POCl₃ reflux) without explicit yield data .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogues
Notes:
- LogP values calculated using ChemDraw.
Pharmacological Activities
Triazolothiadiazoles display activity modulated by substituent electronic and steric effects:
Key Trends :
- Anticancer Activity : Indole-containing derivatives (e.g., compound 4) show potent Bcl-2 inhibition, likely due to π-π stacking with hydrophobic protein pockets .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., iodine in 5a) enhance antifungal activity, while methylaniline groups may improve bacterial membrane disruption .
Biological Activity
4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a compound belonging to the triazolo-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular composition indicates the presence of nitrogen and sulfur heteroatoms, which are critical for the biological activity of thiadiazole derivatives.
Anticancer Activity
Research has shown that derivatives of triazolo-thiadiazole exhibit significant anticancer properties . A study conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines including leukemia and breast cancer. The results indicated that certain modifications in the structure enhance antitumor activity. For instance, substituting specific groups on the triazole ring led to increased efficacy against MDA-MB-468 breast cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-468 | 5.2 | |
| Compound B | A549 (Lung) | 3.8 | |
| Compound C | HeLa (Cervical) | 7.0 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Triazolo-thiadiazole derivatives have shown efficacy against various bacterial and fungal strains. For example, a recent study demonstrated that specific derivatives exhibited potent antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy
Anti-inflammatory Activity
Additionally, compounds within this class have shown anti-inflammatory effects . In vitro studies indicated that certain derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Many triazolo-thiadiazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
- Interaction with DNA: Some studies suggest these compounds may intercalate with DNA or inhibit topoisomerases, disrupting cellular replication processes.
- Modulation of Signaling Pathways: They may also affect signaling pathways related to cell survival and apoptosis.
Case Studies
- Antitumor Efficacy in Breast Cancer: A case study involving a derivative showed significant tumor regression in xenograft models of breast cancer after treatment with the compound at varying doses over a four-week period .
- Antibacterial Screening: Another study screened multiple derivatives against clinical isolates of bacteria and confirmed their potential as novel antibacterial agents with low toxicity profiles compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids (e.g., 2-(4-isobutylphenyl)propanoic acid) in the presence of POCl₃, which activates the carbonyl group for nucleophilic attack. Refluxing in POCl₃ for 16 hours followed by neutralization and recrystallization (ethanol-DMF) yields ~49% product . Variations in acid substrates (e.g., fluorophenyl or methoxyphenyl derivatives) require adjusted stoichiometry and solvent systems (e.g., toluene/NaH) to optimize regioselectivity .
Q. How can structural characterization of this compound be reliably performed to confirm regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. The triazolothiadiazole core exhibits planarity (max. deviation ≤0.013 Å), with dihedral angles between the fused ring and substituents (e.g., 74.34° for benzene rings) providing insights into steric and electronic effects . Complementary techniques include:
- ¹H/¹³C NMR : Methyl groups on the aniline moiety resonate at δ ~2.3 ppm (¹H) and ~20 ppm (¹³C).
- IR : Thiadiazole C-S stretching at ~670 cm⁻¹ and triazole N-H bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally analogous triazolo-thiadiazoles?
- Methodological Answer : Divergent activity profiles (e.g., antifungal vs. anti-inflammatory) may arise from substituent-dependent interactions. For example:
- Molecular Docking : Simulations with 14-α-demethylase lanosterol (PDB: 3LD6) reveal that electron-withdrawing groups (e.g., -F) enhance binding affinity via hydrophobic pockets, whereas bulky substituents reduce penetration .
- SAR Studies : Systematic variation of R-groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) and in vitro assays (MIC for antifungal activity) can isolate key pharmacophores .
Q. How do non-covalent interactions (e.g., C–H⋯π, S⋯N) in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer : Crystal packing analysis (SCXRD) shows intermolecular C–H⋯π interactions between the thiadiazole ring (centroid Cg1) and aromatic protons (C5–C10), stabilizing the lattice. Short S⋯N contacts (3.27–3.30 Å) further enhance rigidity but may reduce solubility in polar solvents. Solubility can be improved via co-crystallization with PEG-400 or salt formation (e.g., HCl salts of the aniline group) .
Q. What advanced spectroscopic techniques are recommended to study tautomerism in the triazolo-thiadiazole core?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can detect tautomeric equilibria between 1,2,4-triazole and thiadiazole protons. DFT calculations (B3LYP/6-311++G**) coupled with Raman spectroscopy (100–4000 cm⁻¹) provide energy barriers and vibrational mode assignments for tautomer interconversion .
Experimental Design Considerations
Q. How should researchers design kinetic studies to probe the mechanism of POCl₃-mediated cyclocondensation?
- Methodological Answer :
- Step 1 : Monitor reaction progress via in situ IR to track carbonyl activation (C=O stretch at ~1720 cm⁻¹ decreases as POCl₃ reacts).
- Step 2 : Quench aliquots at timed intervals and analyze intermediates via LC-MS (e.g., [M+H]⁺ at m/z 315 for the triazole-acid adduct).
- Step 3 : Kinetic modeling (e.g., pseudo-first-order) identifies rate-limiting steps, such as POCl₃ coordination to the carbonyl .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Fukui Functions : Calculate electrophilicity indices (ω) for the thiadiazole ring using Gaussian09 at the M06-2X/def2-TZVP level to identify reactive sites.
- MD Simulations : Simulate SNAr with amines (e.g., benzylamine) in explicit solvent (water/ethanol) to assess activation barriers and solvent effects .
Data Interpretation Guidelines
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the triazolo-thiadiazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
